molecular formula C17H16IN3O4S B6027213 N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B6027213
M. Wt: 485.3 g/mol
InChI Key: OXLLHCZAMCHRPT-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenyl group, a carbamothioyl group, and a methoxy-nitrobenzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O4S/c1-3-10-8-12(18)5-6-13(10)19-17(26)20-16(22)11-4-7-15(25-2)14(9-11)21(23)24/h4-9H,3H2,1-2H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLLHCZAMCHRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the iodophenyl and methoxy-nitrobenzamide intermediates. The iodophenyl intermediate can be synthesized through iodination of an ethyl-substituted phenyl compound. The methoxy-nitrobenzamide intermediate is prepared by nitration and methoxylation of a benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodophenyl and nitro groups allows for specific interactions with biological macromolecules, influencing pathways related to cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .

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